2-(Pyridin-3-yl)piperazine trihydrochloride
Description
2-(Pyridin-3-yl)piperazine trihydrochloride is a piperazine derivative substituted with a pyridine ring at the 3-position and stabilized as a trihydrochloride salt. Its molecular formula is C₉H₁₄Cl₃N₃, with a molecular weight of 294.58 g/mol. The trihydrochloride form enhances aqueous solubility, a critical feature for improving oral bioavailability in drug development . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes (e.g., ACAT-1) and neurotransmitter receptors (e.g., 5-HT, adrenergic) .
Properties
IUPAC Name |
2-pyridin-3-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;;/h1-3,6,9,11-12H,4-5,7H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYREZWOADHWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589998 | |
| Record name | 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171887-03-8 | |
| Record name | 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)piperazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using thiophenol (PhSH) to yield the desired piperazine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine compounds.
Scientific Research Applications
2-(Pyridin-3-yl)piperazine trihydrochloride is a chemical compound with applications in pharmaceutical development, biochemical research, analytical chemistry, material science, and agrochemical formulations . It is a piperazine derivative, known for its diverse biological activities, and is used as a building block in synthesizing biologically active molecules.
Scientific Research Applications
This compound is highly soluble, making it suited to pharmaceutical research, drug formulation, and synthesis . Research indicates that it has significant biological activity and has been studied for its potential as an antipsychotic agent because it shows affinity for various neurotransmitter receptors, such as serotonin and dopamine receptors. It may also have applications in treating neurological disorders because of its ability to modulate neurotransmitter systems.
Pharmaceutical Development
This compound is a key intermediate in synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders . For example, N-pyrimidyl/pyridyl-2-thiazolamine analogs have been identified as new scaffolds in structure-activity relationships studies, with the study being rationalized through conformational analyses based on intramolecular interactions . Further exploration of substituents on pyrazine/pyridine led to the identification of compound 3g, which showed potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity .
Biochemical Research
This compound is used in studies related to receptor binding and signaling pathways, helping researchers understand the mechanisms of action for certain neurotransmitters .
Analytical Chemistry
The compound is employed as a standard in analytical methods, aiding in quantifying related substances in complex mixtures .
Material Science
It finds applications in developing novel materials, particularly in creating polymers with specific properties for use in coatings and adhesives .
Agrochemical Formulations
This chemical is explored for its potential in enhancing the efficacy of agrochemicals, improving crop protection and yield .
M3 mAChR Positive Allosteric Modulator Activity
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for histamine H3 and sigma-1 receptors, exhibiting high affinity for these receptors. The binding of this compound to these receptors can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Pharmacological Comparisons
Table 1: Key Properties of 2-(Pyridin-3-yl)piperazine Trihydrochloride and Analogs
Detailed Analysis of Key Differences
Solubility and Salt Form
- This compound: The trihydrochloride salt significantly enhances aqueous solubility compared to its free base or mono/dihydrochloride forms, facilitating oral absorption .
- MA1277 : As a trihydrochloride, it exhibits sustained blood pressure-lowering effects in vivo, attributed to prolonged receptor binding and stability .
Structural Modifications and Target Specificity
- Pyridine vs. Tetrazole : The pyridine ring in 2-(Pyridin-3-yl)piperazine allows π-π stacking with aromatic residues in enzyme active sites, while MA1277’s tetrazole group introduces hydrogen-bonding capabilities, enhancing receptor affinity .
- Fluorine Substitution : Fluorine in 1-(5-fluoropyridin-2-yl)piperazine increases metabolic stability and membrane permeability, common in CNS-targeting agents .
Biological Activity
Overview
2-(Pyridin-3-yl)piperazine trihydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case analyses, and applications in biochemical research.
- Chemical Formula : C₉H₁₆Cl₃N₃
- Molecular Weight : 253.6 g/mol
- Solubility : Highly soluble in water, making it suitable for various biological assays and formulations.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling. Research indicates that this compound can modulate receptor binding and influence signaling pathways related to mood and cognition.
1. Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders, including schizophrenia and Parkinson's disease. Its derivatives have shown promising results in enhancing receptor affinity and selectivity.
2. Biochemical Research
Studies have demonstrated that this compound is effective in receptor binding assays, particularly with dopamine receptors (D2/D3). The structural modifications of piperazine derivatives have been shown to enhance their binding affinity and selectivity for these receptors, which is critical for developing new therapeutic agents .
3. Analytical Chemistry
The compound is also employed as a standard in analytical methods, aiding in the quantification of related substances in complex mixtures. Its high solubility facilitates its use in various assays and tests .
Case Studies
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Receptor Modulation : The compound has been shown to modulate dopamine receptor activity, which is crucial for developing treatments for psychiatric disorders.
- Neuroprotective Properties : Certain derivatives have demonstrated protective effects against neurodegeneration in preclinical models.
- Versatile Applications : Beyond pharmaceuticals, it has potential applications in material science and agrochemicals due to its chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
